(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
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Description
(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds provide insights into potential applications in creating new materials and understanding their properties. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation demonstrates the versatility of pyrrole derivatives for forming heterocyclic compounds such as oxirane, oxazoles, and pyrazoles, which have various applications in pharmaceuticals and material science (Singh, Rawat, & Sahu, 2014).
Reaction Mechanisms and Transformations
Research into the reactions of derivatives of furan and thiadiazol with various reagents underlines the thermal stability and potential for creating complex molecules with specific functional groups. Such studies can guide the synthesis of new compounds with tailored properties for use in chemical synthesis, materials science, and potentially in creating novel pharmaceuticals (Kuticheva, Pevzner, & Petrov, 2015).
Material Science Applications
The modification of polymers with furan derivatives and acrylic acids, as demonstrated in studies on radiation-induced poly vinyl alcohol/acrylic acid hydrogels, suggests applications in developing new materials with enhanced properties such as thermal stability and specific biological activities. Such materials could have applications in medical devices, drug delivery systems, and biocompatible materials (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-30-19-5-2-4-17(16-19)22-21(20(27)8-7-18-6-3-13-32-18)23(28)24(29)26(22)10-9-25-11-14-31-15-12-25/h2-8,13,16,22,28H,9-12,14-15H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDXVRMVIVYFQ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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